Product packaging for 5-Iodo-1H-pyrazolo[3,4-c]pyridine(Cat. No.:CAS No. 1033772-25-6)

5-Iodo-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B3026625
CAS No.: 1033772-25-6
M. Wt: 245.02
InChI Key: VTXOKWFPIHACCH-UHFFFAOYSA-N
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Description

Contextualization of Pyrazolo[3,4-c]pyridine in Heterocyclic Chemistry

Pyrazolo[3,4-c]pyridine is a member of the pyrazolopyridine family, a class of bicyclic heterocyclic compounds. These compounds are formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. nih.gov The pyrazolo[3,4-c]pyridine core is noted for its structural similarity to purine (B94841), a key molecule in various biological processes. This resemblance has made it an attractive scaffold for the development of therapeutic agents. rsc.org

The pyrazolo[3,4-b]pyridine ring system, an isomer of pyrazolo[3,4-c]pyridine, is a common structural unit in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.gov The synthesis of these scaffolds often involves building a pyrazole ring onto a pre-existing pyridine or vice versa. nih.gov

Significance of Pyrazolo[3,4-c]pyridine Derivatives in Academic Research

Pyrazolo[3,4-c]pyridine derivatives have garnered attention in academic research due to their potential as bioactive molecules. Their structural analogy to purines allows them to interact with a variety of cellular proteins that have purine-binding pockets, leading to applications as anti-inflammatory, anti-viral, and anti-cancer agents. rsc.org

Research has demonstrated the utility of these derivatives in fragment-based drug discovery (FBDD), a strategy for identifying small molecules that can be elaborated into more potent drug leads. rsc.org For instance, pyrazolo[3,4-c]pyridazines, which share a similar bicyclic core, have been identified as potent and selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer research. acs.org Furthermore, some pyrazolo[3,4-c]pyridine derivatives have been synthesized and investigated for their antimicrobial properties. researchgate.net

Overview of Research Trajectories for 5-Iodo-1H-pyrazolo[3,4-c]pyridine

The compound this compound is a specific derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the iodine atom allows for a variety of chemical modifications, making it a key building block in organic synthesis.

Research has focused on the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, including the iodo-derivative, and their subsequent functionalization. rsc.orgrsc.org These studies demonstrate how the scaffold can be selectively modified at different positions (N-1, N-2, C-3, C-5, and C-7) through various chemical reactions. rsc.orgrsc.org These reactions include protection and alkylation at the nitrogen atoms, Suzuki-Miyaura cross-coupling at C-3, Buchwald-Hartwig amination at C-5, and selective metalation followed by reaction with electrophiles at C-7. rsc.orgrsc.org This multi-faceted functionalization capability highlights the importance of this compound in creating diverse molecular architectures for further investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4IN3 B3026625 5-Iodo-1H-pyrazolo[3,4-c]pyridine CAS No. 1033772-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXOKWFPIHACCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CN=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70732881
Record name 5-Iodo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033772-25-6
Record name 5-Iodo-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033772-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70732881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Iodo 1h Pyrazolo 3,4 C Pyridine and Its Halogenated Precursors

Strategies for the Construction of the Pyrazolo[3,4-c]pyridine Core

The assembly of the fused bicyclic pyrazolo[3,4-c]pyridine system is the foundational step in the synthesis. Various cyclization strategies have been developed to create this essential scaffold.

The classical Huisgen indazole synthesis provides a conceptual basis for constructing the pyrazole (B372694) ring fused to an existing pyridine (B92270). Adaptations of this methodology have been successfully applied to the synthesis of pyrazolo[3,4-c]pyridine derivatives. For instance, a procedure based on the work of Chapman and Hurst has been adapted to access the 5-methoxy-pyrazolo[3,4-c]pyridine. rsc.orgresearchgate.net This approach typically involves the cyclization of a suitably substituted hydrazine (B178648) derivative onto a pyridine ring. The reaction proceeds via an intramolecular cyclization that forms the pyrazole ring, yielding the fused heterocyclic system.

Another related strategy involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. nih.gov When treated with an electrophilic additive and an amine base, these hydrazones can cyclize to form a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov While not directly yielding the [3,4-c] isomer, this method highlights the versatility of cyclization reactions starting from activated pyridine derivatives and demonstrates how reaction conditions can influence regioselectivity. nih.gov

The most direct route to the precursors of 5-Iodo-1H-pyrazolo[3,4-c]pyridine involves the synthesis of other 5-halogenated analogues, such as the chloro and bromo derivatives. An efficient method has been developed for the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridines. rsc.orgresearchgate.netrsc.org

The reaction scheme is summarized below:

Scheme 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridinesrsc.orgresearchgate.netSynthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and 5-bromo-1H-pyrazolo[3,4-c]pyridine 4b. Conditions: (a) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h, (b) MeOH, NaOMe, rt, 1 h.

This approach provides reliable access to the 5-chloro and 5-bromo scaffolds, which are crucial intermediates for further functionalization, including conversion to the 5-iodo derivative. rsc.orgresearchgate.netrsc.org The following table details the synthesis of specific 5-halo compounds using this methodology.

Starting MaterialReagents and ConditionsProductYieldReference
3-Amino-4-chloropyridine(a) NaNO₂, Ac₂O, DCE, rt to 90°C, 20h (b) NaOMe, MeOH, rt, 1h5-Chloro-1H-pyrazolo[3,4-c]pyridine95% rsc.org
3-Amino-4-bromopyridine(a) NaNO₂, Ac₂O, DCE, rt to 90°C, 20h (b) NaOMe, MeOH, rt, 1h5-Bromo-1H-pyrazolo[3,4-c]pyridineExcellent rsc.org

Regioselective Iodination Methods

Once the pyrazolo[3,4-c]pyridine core is established, the introduction of the iodine atom at the C5-position is the next critical step. This can be achieved either by direct iodination of the heterocyclic nucleus or by converting a pre-existing halogen atom.

Direct C-H iodination presents an atom-economical approach to installing the iodo group. While specific examples for the 5-position of the pyrazolo[3,4-c]pyridine are not extensively detailed, methods developed for related heterocyclic systems offer valuable insights. For instance, the direct iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine at the C3-position has been successfully achieved using N-iodosuccinimide (NIS) in DMF. nih.gov This suggests that electrophilic iodinating agents like NIS could potentially be used for the direct iodination of an unprotected pyrazolo[3,4-c]pyridine, although regioselectivity could be a challenge.

Another powerful method for direct C-H halogenation employs a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in combination with a halide salt. nih.gov This protocol has been shown to be highly efficient for the regioselective C3-iodination of pyrazolo[1,5-a]pyrimidines using potassium iodide (KI) in water at room temperature. nih.gov The mild, environmentally friendly conditions make this an attractive strategy that could be adapted for the pyrazolo[3,4-c]pyridine system. nih.gov Additionally, radical-based C-H iodination protocols have been developed for various nitrogen heterocycles, demonstrating predictable regioselectivity and scalability. scispace.comrsc.org

A more common and often more regioselective method for synthesizing iodo-heterocycles is through a halogen exchange reaction, frequently a Finkelstein-type reaction. This involves converting a more readily available chloro- or bromo-substituted precursor into the corresponding iodo derivative. This approach is widely used for preparing iodo-quinolines from their bromo counterparts. scispace.com

In the context of this compound, the 5-chloro- or 5-bromo-1H-pyrazolo[3,4-c]pyridine scaffolds, synthesized as described in section 2.1.2, are ideal substrates for such a conversion. The reaction typically involves treating the halogenated precursor with an iodide salt, such as sodium iodide or potassium iodide, often in a polar aprotic solvent like acetone (B3395972) or DMF, sometimes with heating to drive the reaction to completion.

Optimization of Reaction Conditions and Scalability Considerations

Furthermore, the scalability of direct iodination methods has been noted. The radical-based C-H iodination protocol has been shown to be scalable, offering a viable route for the large-scale production of iodinated heterocycles. scispace.comrsc.org The development of such robust and scalable procedures is essential for the practical application of this compound and its derivatives.

Chemical Reactivity and Derivatization of 5 Iodo 1h Pyrazolo 3,4 C Pyridine

Versatility of the Iodine Substituent in Cross-Coupling Reactions

The carbon-iodine bond at the C-5 position of the pyrazolo[3,4-c]pyridine ring is a key functional handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond facilitates a range of transformations, allowing for the construction of diverse derivatives.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki–Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and 5-iodo-1H-pyrazolo[3,4-c]pyridine is an excellent substrate for this reaction. nih.govlibretexts.org This palladium-catalyzed process involves the reaction of the iodo-substituted heterocycle with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base. nih.govlibretexts.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions for Suzuki-Miyaura coupling of iodo-pyrazolo[3,4-c]pyridines can be tailored to accommodate a wide variety of boronic acids, including those bearing aryl, heteroaryl, and even styryl substituents. rsc.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govlibretexts.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic system. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield
This compound Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 5-Phenyl-1H-pyrazolo[3,4-c]pyridine High
This compound 2-Thienylboronic acid PdCl₂(dppf), K₂CO₃ 5-(Thiophen-2-yl)-1H-pyrazolo[3,4-c]pyridine Good

Palladium-Catalyzed Carbon-Heteroatom Bond Formation (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is another cornerstone of palladium catalysis that enables the formation of carbon-heteroatom bonds, specifically carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in synthesizing arylamines from aryl halides. organic-chemistry.org In the context of this compound, this methodology allows for the introduction of a wide array of primary and secondary amines at the C-5 position. organic-chemistry.orgresearchgate.net

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition of the aryl iodide to a Pd(0) species. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired arylamine product and regenerates the active Pd(0) catalyst. The choice of ligand and base is critical for the success of this transformation, particularly when coupling with less nucleophilic amines or sterically hindered substrates. organic-chemistry.orgresearchgate.net

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield
This compound Piperidine (B6355638) Pd₂(dba)₃, BINAP, NaOtBu 5-(Piperidin-1-yl)-1H-pyrazolo[3,4-c]pyridine High
This compound Aniline Pd(OAc)₂, Xantphos, Cs₂CO₃ 5-Phenylamino-1H-pyrazolo[3,4-c]pyridine Good

Regioselective Functionalization of the Pyrazolo[3,4-c]pyridine Ring System

Beyond the versatile C-5 iodine substituent, the pyrazolo[3,4-c]pyridine scaffold offers multiple sites for further functionalization, enabling the synthesis of highly decorated and complex molecules.

Elaboration at Pyrazole (B372694) Nitrogen Atoms (N-1, N-2) via Alkylation and Protection Strategies

The pyrazole moiety of the this compound contains two nitrogen atoms (N-1 and N-2) that can be subjected to alkylation or protected with various protecting groups. The regioselectivity of N-alkylation can often be controlled by the choice of reagents and reaction conditions. nih.gov For instance, direct alkylation with alkyl halides in the presence of a base may lead to a mixture of N-1 and N-2 alkylated products, with the ratio depending on steric and electronic factors. nih.gov

To achieve selective functionalization, protecting group strategies are often employed. Common protecting groups for the pyrazole nitrogens include the trityl (Tr) and p-toluenesulfonyl (Ts) groups. These groups not only direct subsequent reactions to a specific nitrogen but can also influence the reactivity of other positions on the heterocyclic ring. researchgate.net The choice of protecting group depends on its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Functionalization at Pyridine (B92270) Carbon Atoms (C-3, C-7)

The pyridine ring of the pyrazolo[3,4-c]pyridine system also presents opportunities for functionalization, particularly at the C-3 and C-7 positions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgharvard.edu This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. baranlab.orgharvard.edu In the context of the pyrazolo[3,4-c]pyridine system, a substituent at a specific position can direct lithiation to a neighboring carbon atom.

For example, a protecting group on the pyrazole nitrogen can act as a DMG, directing metalation to the C-7 position. Subsequent treatment with an electrophile, such as an aldehyde, ketone, or alkyl halide, allows for the introduction of a new substituent at this site. The choice of the organolithium base and reaction temperature can be critical for achieving high regioselectivity and yield. baranlab.orgharvard.edu Similarly, functional groups on the pyridine ring itself can direct metalation to adjacent positions, enabling the synthesis of a wide range of substituted pyrazolo[3,4-c]pyridines.

C-H Borylation Approaches

Direct C-H borylation represents a powerful and efficient method for introducing a versatile boronate ester group, which can subsequently be used in a variety of cross-coupling reactions. For the pyrazolo[3,4-c]pyridine system, research has demonstrated the feasibility of tandem borylation and Suzuki-Miyaura cross-coupling reactions to functionalize the C-3 position. rsc.org

To achieve this transformation, the nitrogen on the pyrazole ring is typically protected, for instance with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The protected pyrazolo[3,4-c]pyridine is then subjected to borylation conditions. Following the successful installation of the boronate ester, a one-pot Suzuki-Miyaura cross-coupling can be performed by adding a suitable aryl halide, a palladium catalyst, and a base. rsc.org This tandem approach avoids the isolation of the often sensitive boronate ester intermediate. rsc.org

A general procedure involves heating a solution of the SEM-protected 5-halo-pyrazolo[3,4-c]pyridine in a solvent like methyl tert-butyl ether (MTBE) in a microwave reactor until the borylation is complete. The crude boronate ester is then directly used in the subsequent Suzuki-Miyaura coupling step by adding a palladium catalyst, a base such as cesium carbonate, and an aryl halide in a solvent like dimethylacetamide (DMAc), followed by microwave heating. rsc.org

Table 1: General Conditions for Tandem C-3 Borylation/Suzuki-Miyaura Coupling

StepReagents & ConditionsPurposeReference
Protection SEM-Cl, NaH, DMFProtects the N-1 position of the pyrazole ring. rsc.org
Borylation B2pin2, Ir catalyst, ligand, MTBE, Microwave (100 °C)Regioselective C-H borylation at the C-3 position. rsc.org
Suzuki-Miyaura Coupling Aryl halide, Pd(dppf)Cl2, Cs2CO3, DMAc, Microwave (120 °C)Couples the C-3 boronate ester with an aryl halide. rsc.org

Nucleophilic and Electrophilic Substitution Pathways of the Pyrazolo[3,4-c]pyridine Ring System

The pyrazolo[3,4-c]pyridine ring system possesses sites susceptible to both nucleophilic and electrophilic attack, largely dictated by the electronic nature of the fused rings. The pyridine ring is inherently electron-deficient, making it prone to nucleophilic substitution, especially when activated by a leaving group. Conversely, the pyrazole ring is more electron-rich and thus more susceptible to electrophilic substitution.

Nucleophilic Substitution: The pyridine moiety of the this compound scaffold is a prime target for nucleophilic aromatic substitution (SNAr). The iodine atom at the C-5 position is an excellent leaving group, facilitating reactions with various nucleophiles. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been successfully employed to introduce amine functionalities at the C-5 position of related 5-halo-1H-pyrazolo[3,4-c]pyridines. rsc.org This pathway is critical for developing derivatives with diverse biological activities. rsc.org The reaction typically involves a palladium catalyst, a suitable phosphine ligand, and a base to couple the halo-substituted pyrazolopyridine with a primary or secondary amine.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the pyrazolo[3,4-c]pyridine ring can be challenging and may lack regioselectivity due to the deactivating effect of the pyridine nitrogen. quimicaorganica.orgslideshare.net The pyridine ring itself undergoes electrophilic substitution under harsh conditions, primarily at the C-3 position (which corresponds to C-7 in the pyrazolo[3,4-c]pyridine system). quora.comquora.com

To overcome these challenges, modern synthetic strategies often employ directed metalation. The C-7 position can be selectively functionalized through a regioselective metalation using a strong, non-nucleophilic base like a mixed magnesium-lithium TMP (2,2,6,6-tetramethylpiperidide) base. rsc.org This approach generates a C-7 organometallic intermediate which can then react with a wide range of electrophiles to introduce substituents with high precision. This metalation-electrophile quench sequence provides a reliable alternative to classical electrophilic substitution for functionalizing the pyridine ring. rsc.org

Advanced Spectroscopic and Structural Characterization of 5 Iodo 1h Pyrazolo 3,4 C Pyridine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. It provides granular information about the chemical environment of individual atoms, enabling the precise mapping of molecular frameworks and substitution patterns.

Proton (¹H) NMR Analysis for Substitution Patterns

Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm

Proton 5-Iodo-1H-pyrazolo[3,4-c]pyridine
H-3 Data Not Available
H-4 Data Not Available
H-7 Data Not Available

Note: Specific chemical shift values for this compound are not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon This compound
C-3 Data Not Available
C-3a Data Not Available
C-4 Data Not Available
C-5 Data Not Available
C-7 Data Not Available

Note: Specific chemical shift values for this compound are not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₆H₄IN₃. The technique of liquid chromatography-tandem mass spectrometry has been noted in relation to this compound. google.com The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. The loss of an iodine radical or other neutral fragments can help to piece together the molecular structure.

Interactive Data Table: Mass Spectrometry Data

Technique Ion m/z (Observed) m/z (Calculated)

Note: Specific mass-to-charge ratio (m/z) values for this compound are not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretch of the pyrazole (B372694) ring, typically in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹)

Functional Group Wavenumber (cm⁻¹)
N-H Stretch Data Not Available
Aromatic C-H Stretch Data Not Available
C=C/C=N Stretch Data Not Available

Note: Specific IR absorption data for this compound is not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of intermolecular interactions. A single-crystal X-ray diffraction study of this compound would reveal the planar nature of the bicyclic ring system. It would also elucidate how the molecules pack in the solid state, highlighting any hydrogen bonding involving the pyrazole N-H group and potential halogen bonding interactions involving the iodine atom. These interactions are crucial for understanding the supramolecular chemistry of the compound.

Interactive Data Table: Crystallographic Data

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Key Bond Lengths (Å) Data Not Available

Note: Specific crystallographic data for this compound is not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements within a compound, which is used to determine its empirical formula. For this compound (C₆H₄IN₃), the theoretical elemental composition can be calculated. Experimental data from combustion analysis would be expected to closely match these theoretical values, providing fundamental confirmation of the compound's identity and purity.

Interactive Data Table: Elemental Analysis Data

Element Theoretical % Experimental %
Carbon (C) 29.41 Data Not Available
Hydrogen (H) 1.65 Data Not Available
Iodine (I) 51.81 Data Not Available

Note: Experimental elemental analysis data for this compound is not publicly available in the searched literature. The table is provided as a template for where such data would be presented.

Computational Chemistry and Molecular Modeling for 5 Iodo 1h Pyrazolo 3,4 C Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. Such calculations can provide insights into orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors. However, dedicated research articles detailing DFT calculations specifically for 5-Iodo-1H-pyrazolo[3,4-c]pyridine, including its electronic properties and reactivity predictions, were not identified in the conducted search of available literature.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. Mapping the potential energy surface helps to identify stable conformers and transition states. For this compound, which has a relatively rigid bicyclic core, the conformational flexibility is limited. Despite the utility of these methods, specific studies focusing on the conformational analysis or potential energy surface mapping of this compound are not present in the surveyed scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing a view of their dynamic behavior in various environments, such as in solution or interacting with a biological target. This can reveal information about structural stability and intermolecular interactions. A search for MD simulation studies specifically investigating the dynamic behavior of this compound yielded no specific results. While MD simulations have been applied to related pyrazolopyrimidine derivatives to understand their binding modes, similar research on the target compound is not documented.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target. Although molecular docking studies have been published for the broader class of 1H-pyrazolo[3,4-b]pyridine derivatives to explore their potential as inhibitors for targets like TANK-binding kinase 1 (TBK1), no specific molecular docking studies focused on this compound were found.

In Silico Approaches for Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies use computational methods to correlate the chemical structure of compounds with their biological activity. These explorations are crucial for optimizing lead compounds in drug discovery. Research on the SAR of the 1H-pyrazolo[3,4-b]pyridine scaffold has been conducted, leading to the identification of potent inhibitors for various kinases. However, specific in silico SAR explorations detailing the impact of the iodo-substituent at the 5-position of the pyrazolo[3,4-c]pyridine core are not available in the current body of scientific literature.

Academic Applications and Emerging Areas of Research for 5 Iodo 1h Pyrazolo 3,4 C Pyridine

Strategic Role in Fragment-Based Drug Discovery (FBDD) Methodologies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target. Promising fragments are then optimized and elaborated into more potent, drug-like molecules. 5-Iodo-1H-pyrazolo[3,4-c]pyridine and its derivatives are particularly well-suited for FBDD due to their inherent structural properties. rsc.org

Core Scaffold Elaboration for Lead Compound Development

The pyrazolo[3,4-c]pyridine core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The iodo-substituent at the 5-position provides a crucial handle for chemical modification, allowing for the systematic elaboration of the core structure. This "growth vector" is essential in FBDD, where the initial fragment hit needs to be expanded to enhance binding affinity and selectivity for the target protein. rsc.org

Researchers have demonstrated the ability to selectively functionalize the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold at multiple positions. For instance, the C-5 position can undergo palladium-catalyzed Buchwald-Hartwig amination reactions, introducing diverse amine-containing groups. rsc.org This controlled, stepwise modification allows for the exploration of the chemical space around the core scaffold, facilitating the development of potent and specific lead compounds. rsc.org

A notable example of this approach is the design and synthesis of a novel class of GPR119 agonists. nih.gov Starting with a lead compound identified through ligand-based drug design, researchers systematically modified the pyrazolo[3,4-c]pyridine core. Modifications to the aryl group at the R1 position and the piperidine (B6355638) N-capping group at the R2 position led to the identification of a compound with single-digit nanomolar potency as a GPR119 agonist, highlighting the scaffold's utility in developing therapeutics for conditions like type 2 diabetes. nih.gov

Bioisosteric Analogues and Purine (B94841) Mimicry in Molecular Recognition

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of drug design. The pyrazolopyridine scaffold, including the pyrazolo[3,4-c]pyridine isomer, is recognized as a bioisostere of the purine ring system. nih.gov Purines are fundamental components of nucleic acids and are involved in a vast array of biological processes, making them common targets for therapeutic intervention.

The pyrazolo[1,5-a]-1,3,5-triazine scaffold, a related heterocyclic system, has been shown to effectively mimic the physicochemical properties of the purine ring. nih.gov This mimicry allows pyrazolopyridine-based compounds to interact with biological targets that normally bind purines, such as kinases. For example, a pyrazolo[1,5-a]-1,3,5-triazine analog of the CDK inhibitor (R)-roscovitine demonstrated significantly higher potency in inhibiting various cyclin-dependent kinases (CDKs) compared to the original purine-based drug. nih.gov This highlights the potential of pyrazolopyridine scaffolds to serve as effective purine mimics in the design of novel inhibitors for a range of therapeutic targets.

Versatility as a Synthetic Intermediate and Advanced Building Block in Organic Synthesis

Beyond its direct applications in drug discovery, this compound is a highly versatile building block in organic synthesis. The iodine atom at the C-5 position is a key feature, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to introduce a variety of functional groups and build more complex molecular architectures. rsc.org

The synthetic utility of halogenated pyrazolopyridines has been well-documented. For instance, the development of a cascade 6-endo-dig cyclization reaction allows for the switchable synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov The resulting iodinated products can then be further functionalized through arylation, alkynylation, alkenylation, and selenization reactions, demonstrating the broad applicability of these intermediates. nih.gov

Furthermore, synthetic routes have been developed to selectively functionalize the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold at various positions, including N-1, N-2, C-3, and C-7, in addition to the C-5 position. rsc.org This multi-directional functionalization capability makes it a powerful tool for creating diverse libraries of compounds for high-throughput screening and for the total synthesis of complex natural products.

Fundamental Investigations into Biological Activity Mechanisms (Molecular Level)

Understanding how a molecule exerts its biological effect at the molecular level is crucial for rational drug design. Research on this compound and its derivatives is contributing to this fundamental understanding.

Exploration of Molecular Interactions with Biological Targets

The pyrazolo[3,4-c]pyridine scaffold serves as a platform for investigating the molecular interactions between small molecules and their biological targets. By systematically modifying the scaffold and assessing the impact on biological activity, researchers can map the binding pocket of a protein and identify key interactions that contribute to affinity and selectivity. rsc.org

For example, in the development of GPR119 agonists, the modifications made to the pyrazolo[3,4-c]pyridine core provided insights into the receptor's structural requirements for activation. nih.gov Similarly, the study of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors involved molecular docking studies to understand how these compounds bind to both the wild-type and mutant forms of the enzyme. nih.gov These computational studies, combined with experimental data, help to elucidate the specific hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition.

Modulation of Biological Pathways at a Fundamental Level

Derivatives of the pyrazolo[3,4-c]pyridine scaffold have been shown to modulate various biological pathways, providing tools to study these pathways at a fundamental level. For instance, pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of kinases involved in cancer progression, such as TRAF2 and NCK-interacting kinase, offering a means to probe the roles of these enzymes in colorectal cancer. nih.gov

Potential in Radiopharmaceutical Development (based on Iodine Isotopes)

The presence of an iodine atom at the 5-position of the 1H-pyrazolo[3,4-c]pyridine scaffold makes it a prime candidate for the development of radiopharmaceuticals. Radioisotopes of iodine, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131, are widely used in medical imaging and therapy. The carbon-iodine bond on the pyridine (B92270) ring of this compound can serve as a site for introducing these radioisotopes, a process known as radioiodination.

The resulting radiolabeled molecules can be used as probes in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. These techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level. For instance, if a non-radioactive drug molecule containing the this compound scaffold is known to bind to a specific protein that is overexpressed in cancer cells, its radiolabeled version could be used to image tumors and monitor their response to treatment.

While specific research on the radiolabeling of this compound is not extensively documented, the principles are well-established for other iodinated heterocyclic compounds. The development of such radiopharmaceuticals would depend on efficient and selective radioiodination methods that can be performed under conditions suitable for handling radioactive materials.

Table 1: Iodine Isotopes and Their Potential Applications in Radiopharmaceutical Development

IsotopeHalf-lifeDecay ModePrimary Application in Medicine
Iodine-123 (¹²³I)13.22 hoursElectron CaptureSPECT Imaging
Iodine-124 (¹²⁴I)4.18 daysPositron Emission (β+)PET Imaging
Iodine-125 (¹²⁵I)59.4 daysElectron CaptureRadioimmunoassays, Brachytherapy
Iodine-131 (¹³¹I)8.02 daysBeta Decay (β-), GammaRadiotherapy, SPECT Imaging

Contributions to Materials Science and Organic Electronics

Beyond its biomedical potential, the this compound scaffold also holds promise in the fields of materials science and organic electronics. Heterocyclic compounds are fundamental building blocks for creating novel organic materials with tailored electronic and photophysical properties.

The pyrazolo[3,4-c]pyridine core, with its fused aromatic system, can be chemically modified to tune its electron-donating or electron-accepting characteristics. The iodo-substituent at the 5-position is particularly significant as it can serve as a reactive handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These reactions allow for the attachment of other functional groups or the construction of larger conjugated systems.

Such extended π-systems are essential for applications in organic electronics, including:

Organic Light-Emitting Diodes (OLEDs): Materials that can efficiently emit light upon the application of an electric field.

Organic Photovoltaics (OPVs): Materials that can convert sunlight into electricity.

Organic Field-Effect Transistors (OFETs): Key components of organic integrated circuits.

A 2023 study by Bedwell and colleagues detailed the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds (where the halogen was chlorine or bromine) and demonstrated their selective functionalization at various positions. rsc.org This work highlights the utility of these scaffolds in creating a diverse range of molecular architectures. While the study focused on chloro and bromo derivatives, the principles can be extended to the iodo-analogue, which often exhibits enhanced reactivity in cross-coupling reactions. rsc.org The ability to systematically modify the pyrazolo[3,4-c]pyridine core opens up possibilities for designing new materials with optimized properties for electronic devices. For instance, derivatives of 5-Iodo-1H-pyrazolo[3,4-b]pyridine-3-amine are noted as raw materials for electronics chemicals. vivanacl.com Although a different isomer, this suggests the potential of the broader pyrazolopyridine class in this field.

Future Perspectives and Unexplored Research Avenues

Development of Sustainable and Eco-Friendly Synthetic Routes

The future synthesis of 5-Iodo-1H-pyrazolo[3,4-c]pyridine and its derivatives will likely prioritize green chemistry principles to minimize environmental impact. researchgate.net Traditional synthetic methods often rely on harsh conditions and hazardous materials. Future research should focus on developing one-pot, multicomponent reactions that enhance efficiency while reducing waste. researchgate.netresearchgate.net

Key areas for exploration include:

Alternative Solvents: Moving away from conventional organic solvents to greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net

Catalyst Innovation: Employing reusable, heterogeneous catalysts to simplify purification and reduce waste. researchgate.net For instance, the use of amorphous carbon-supported sulfonic acid (AC-SO3H), which is non-toxic, porous, and stable, could be explored for pyrazolo[3,4-c]pyridine synthesis. nih.gov

Energy Efficiency: Investigating methods like microwave-assisted or mechanochemical synthesis (ball-milling) to reduce reaction times and energy consumption. rsc.orgnih.gov These techniques have shown success in producing N-acyl pyrazole (B372694) derivatives and could be adapted for the pyrazolopyridine core. rsc.orgnih.gov

Exploration of Novel Functionalization Strategies and Catalyst Systems

The iodine atom on the this compound ring is a prime site for introducing chemical diversity through various cross-coupling reactions. Future research will undoubtedly delve into novel functionalization strategies to create libraries of derivatives for biological screening. A significant area of development involves cascade reactions that can build molecular complexity in a single, efficient process. nih.gov

Promising functionalization approaches include:

Palladium-Catalyzed Cross-Coupling: Expanding the scope of Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions at the iodo-position to introduce a wide variety of aryl, alkenyl, alkynyl, and amino groups. nih.gov

C-H Activation: Developing methods for direct C-H functionalization at other positions of the pyrazolopyridine core, offering an atom-economical way to build more complex molecules.

Novel Catalyst Systems: Investigating advanced catalysts to improve yield, selectivity, and functional group tolerance. For example, metal-organic frameworks (MOFs) like Co-MOF-71/imidazole/SO3H have been used for synthesizing related pyrazolo[3,4-b]pyridines and could be adapted. researchgate.net The development of versatile, biocompatible catalysts that operate at room temperature would be a significant advantage. researchgate.net

Below is a table summarizing potential catalyst systems for future exploration.

Catalyst SystemPotential Reaction TypeKey AdvantagesReference
Palladium Complexes (e.g., PdCl₂(PPh₃)₂)Suzuki, Heck, Sonogashira CouplingVersatile for C-C and C-N bond formation. nih.gov
Amorphous Carbon-Supported Sulfonic Acid (AC-SO3H)Condensation/Cyclization ReactionsLow cost, non-toxic, stable, and reusable solid acid catalyst. nih.gov
Co-MOF-71/imidazole/SO3HCooperative Vinylogous Anomeric-Based OxidationHigh stability and recyclability under mild, green conditions. researchgate.net
Silver (Ag), Iodine (I₂), or NBSHalogen-Functionalization/CyclizationEnables switchable synthesis of halogenated derivatives. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel this compound derivatives. nih.govnih.gov These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of hypothetical compounds, thereby guiding synthetic efforts toward molecules with the highest potential. labsyspharm.orgpremierscience.com

Future applications of AI/ML in this context include:

Generative Models: Using variational autoencoders (VAEs) and generative adversarial networks (GANs) to design novel pyrazolopyridine scaffolds with desired properties. nih.govacs.org These models can explore a vast chemical space to propose structures that are both novel and synthetically accessible. nih.gov

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the potency of new derivatives against specific biological targets, such as protein kinases. labsyspharm.orgnih.gov ML algorithms like support vector machines and random forests can be trained to classify inhibitors based on their binding modes. researchgate.netfrontiersin.org

Reaction Prediction and Synthesis Planning: Employing AI to predict the outcomes of chemical reactions and devise optimal synthetic routes, potentially accelerating the discovery-to-synthesis pipeline.

The following table outlines how AI/ML can be integrated into the research workflow.

AI/ML ApplicationDescriptionPotential ImpactReference
Generative Molecular DesignUses deep learning models to generate novel molecular structures with optimized properties.Accelerates lead discovery by exploring new chemical scaffolds. nih.govmdpi.com
Kinase Inhibitor ClassificationApplies machine learning to predict the binding mode (e.g., Type I, Type II) of new derivatives.Aids in designing inhibitors with specific mechanisms of action. researchgate.net
High-Throughput Virtual ScreeningUses AI/ML to rapidly screen large virtual libraries of compounds for potential activity against a target.Prioritizes synthetic efforts on the most promising candidates. nih.gov
Structure-Based ML ModelsCombines 3D structural data with ML to predict binding affinities.Improves accuracy by leveraging structural insights of the target protein. labsyspharm.org

Advanced Characterization of Complex Derivatives in Biological Milieus

While standard analytical techniques like NMR, IR, and mass spectrometry are essential for structural confirmation, understanding the behavior of complex this compound derivatives in a biological environment requires more sophisticated methods. carta-evidence.orgnih.gov Future research must focus on characterizing these compounds directly within cells or cellular models to gain a more accurate picture of their function.

Key advanced characterization strategies include:

Chemical Proteomics: Synthesizing derivatives with a linker or tag that allows them to be immobilized on a solid support (e.g., resin). nih.gov These "baits" can then be used to pull down their protein binding partners from cell lysates, enabling the unbiased identification of molecular targets. nih.gov

In-cell NMR Spectroscopy: Utilizing NMR to study the structure, dynamics, and interactions of the compounds inside living cells, providing insights that are not attainable from in vitro experiments.

Advanced Imaging Techniques: Employing super-resolution microscopy or chemical probes to visualize the subcellular localization of fluorescently-tagged derivatives, revealing where they accumulate and interact within the cell.

Multi-Omics Approaches for Deeper Understanding of Molecular Mechanisms

To fully elucidate the biological impact of novel this compound derivatives, a systems-level approach is necessary. Multi-omics—integrating data from genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound, revealing its mechanism of action and potential off-target effects.

Future research should incorporate:

Transcriptomics (RNA-Seq): Analyzing changes in gene expression in cells treated with a derivative to identify affected signaling pathways. For instance, detecting the modulation of downstream genes in an immune signaling pathway could confirm the inhibition of a target kinase like TBK1. nih.gov

Proteomics: Quantifying changes in the cellular proteome upon compound treatment to identify regulated proteins and post-translational modifications, which can reveal downstream effects of target engagement.

Metabolomics: Studying how the compounds alter cellular metabolism, which is particularly relevant for cancer research where metabolic reprogramming is a key hallmark.

Integrated Analysis: Combining these different omics datasets to build comprehensive models of the drug's mechanism of action. For example, after identifying that a pyrazolopyridine derivative induces apoptosis, ELISA-based assays can be used to measure changes in key apoptotic proteins like Bax, Bcl-2, and Caspase-3 to confirm the mechanistic pathway. rsc.orgnih.gov

By pursuing these unexplored research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of next-generation therapeutics.

Q & A

Basic: What are the standard synthetic routes for preparing 5-Iodo-1H-pyrazolo[3,4-c]pyridine?

Answer:
The synthesis typically involves halogenation of the pyrazolo[3,4-c]pyridine core followed by regioselective functionalization. A common method uses iodine in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) to introduce the iodine substituent at the 5-position. Subsequent alkylation or arylation steps (e.g., using sodium hydride and benzyl halides) can protect reactive sites or introduce functional groups . For example:

  • Step 1: Iodination of 1H-pyrazolo[3,4-c]pyridine with iodine/K₂CO₃ in DMF yields this compound .
  • Step 2: Sodium hydride-mediated alkylation with 4-methoxybenzyl chloride introduces protective groups or side chains .

Advanced: How can regioselectivity challenges in iodination be addressed for pyrazolo[3,4-c]pyridine derivatives?

Answer:
Regioselectivity is influenced by electronic and steric factors. Computational modeling (e.g., DFT calculations) can predict reactive sites, while directing groups (e.g., electron-withdrawing substituents) enhance selectivity. Experimental optimization includes:

  • Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize transition states for iodination at electron-rich positions .
  • Temperature control: Lower temperatures (0–25°C) minimize side reactions .
  • Protecting groups: Temporary blocking of reactive nitrogen atoms ensures selective iodination .

Basic: What spectroscopic techniques validate the structure of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR: Peaks for the pyrazole (δ 7.5–8.5 ppm) and pyridine (δ 8.0–9.0 ppm) protons, with coupling constants confirming ring fusion. The iodine substituent deshields adjacent carbons (δ 90–100 ppm in ¹³C NMR) .
  • IR Spectroscopy: Absence of NH stretches (if alkylated) and presence of C-I stretches (~500 cm⁻¹) .
  • Mass Spectrometry: Molecular ion peaks matching the molecular weight (260.04 g/mol for 5-iodo derivatives) .

Advanced: How do computational models aid in designing kinase inhibitors based on pyrazolo[3,4-c]pyridine scaffolds?

Answer:
Molecular docking and molecular dynamics (MD) simulations predict binding affinities to kinase targets (e.g., Bruton’s tyrosine kinase, EGFR). For example:

  • Docking studies: Identify key interactions (e.g., hydrogen bonds with kinase hinge regions) .
  • Free energy calculations (MM/PBSA): Rank ligand potency by estimating binding free energies .
  • Kinetic binding assays: Validate computational predictions using surface plasmon resonance (SPR) or radioligand displacement .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage: Keep in inert atmosphere (argon/nitrogen) at 2–8°C, protected from light .
  • Hazards: Acute toxicity (H301) and eye irritation (H319). Use fume hoods, gloves, and goggles .
  • First aid: For ingestion, immediate medical attention is required (P301+P310); eye exposure requires flushing with water (P305+P351+P338) .

Advanced: What strategies enable multi-site functionalization of the pyrazolo[3,4-c]pyridine core?

Answer:
Sequential functionalization exploits orthogonal reactivity:

Electrophilic substitution: Iodine or bromine at the 5-position .

Nucleophilic aromatic substitution (SNAr): Introduction of amines or alkoxy groups at electron-deficient positions .

Cross-coupling (Suzuki, Buchwald-Hartwig): Palladium-catalyzed arylations or alkylations at halogenated sites .
Example: Post-iodination, Sonogashira coupling introduces alkynes for bioconjugation .

Basic: How is purity assessed for synthesized this compound?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5% threshold) .
  • TLC: Silica gel plates (ethyl acetate/hexane eluent) confirm single spots.
  • Elemental analysis: Carbon, hydrogen, and nitrogen content must match theoretical values (±0.4%) .

Advanced: How do structural modifications impact the biological activity of pyrazolo[3,4-c]pyridine derivatives?

Answer:

  • Substituent effects:
    • Electron-withdrawing groups (e.g., -I, -CF₃): Enhance kinase inhibition by strengthening hydrophobic interactions .
    • Alkoxy chains: Improve solubility but may reduce blood-brain barrier penetration .
  • Contradictions: Some studies report analgesic activity via COX-2 inhibition, while others show weak µ-opioid receptor binding, suggesting multiple mechanisms .

Advanced: How are kinetic binding assays optimized for pyrazolo[3,4-c]pyridine-based inhibitors?

Answer:

  • Surface plasmon resonance (SPR): Immobilize target kinases on sensor chips; measure ligand binding in real-time .
  • Radioligand displacement: Use tritiated analogs (e.g., [³H]-labeled inhibitors) to determine IC₅₀ values .
  • Data normalization: Correct for nonspecific binding using reference compounds (e.g., staurosporine for kinases) .

Basic: What solvents and catalysts are optimal for cross-coupling reactions of this compound?

Answer:

  • Solvents: Tetrahydrofuran (THF) or dioxane for Pd-catalyzed reactions; DMF for Cu-mediated couplings .
  • Catalysts: Pd(PPh₃)₄ for Suzuki-Miyaura; CuI/PPh₃ for Ullmann couplings .
  • Bases: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.